molecular formula C10H18N2O3 B12285961 Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate

Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate

Cat. No.: B12285961
M. Wt: 214.26 g/mol
InChI Key: NYBJRGJELSODLU-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate (CAS 1627748-01-9) is a piperazine-based building block of significant value in medicinal and process chemistry. With a molecular formula of C10H18N2O3 and a molecular weight of 214.26 g/mol, this compound is characterized by a piperazinone ring system decorated with a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent . The Boc group is a crucial feature, protecting the secondary amine during synthetic sequences and allowing for facile deprotection under mild acidic conditions to generate the free amine for further derivatization. Piperazine and ketopiperazine scaffolds are privileged structures in drug discovery, frequently found in a wide range of biologically active compounds and FDA-approved pharmaceuticals . These moieties are often utilized to optimize the physicochemical properties of lead molecules, serve as conformational restraints, or act as core scaffolds to properly orient pharmacophoric groups for interaction with biological targets . The specific substitution pattern on this advanced synthon makes it a versatile intermediate for constructing more complex molecules, particularly in the synthesis of potential active pharmaceutical ingredients (APIs). As a key heterocyclic building block, it is employed in research and development for pharmaceuticals . This product is intended for research applications and is not for diagnostic, therapeutic, or personal use. For safe handling, refer to the associated Safety Data Sheet (SDS). The product should be stored sealed in a dry environment at room temperature to maintain stability .

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl 2-methyl-5-oxopiperazine-1-carboxylate

InChI

InChI=1S/C10H18N2O3/c1-7-5-11-8(13)6-12(7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)

InChI Key

NYBJRGJELSODLU-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)CN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Ring-Closing Strategies via N-Alkylation and Cyclization

The piperazine core is commonly constructed through cyclization of diamines or amino alcohols. A representative approach involves the reaction of tert-butyl (2-aminopropyl)carbamate with ethyl glyoxylate under reductive amination conditions. In this method, L- or D-serine methyl ester hydrochloride serves as the starting material, undergoing N-alkylation with ethyl glyoxylate in the presence of palladium on carbon (Pd/C) and hydrogen gas. The intermediate alcohol is converted to an azide via a Mitsunobu reaction using hydrazoic acid, followed by catalytic hydrogenation to yield the piperazinone ring.

Key Reaction Parameters

  • Catalyst : Pd/C (5% w/w) under H₂ atmosphere.
  • Temperature : Room temperature for N-alkylation; 0°C to room temperature for azide formation.
  • Yield : 68% for the initial N-alkylation step; 88% for the Mitsunobu reaction.

This method emphasizes stereochemical control, producing enantiomerically pure (2S)- or (2R)-configurations depending on the chirality of the serine starting material.

Functional Group Manipulation of Preformed Piperazinones

Modification of preexisting piperazinone frameworks offers a streamlined route. A patent-derived method involves the coupling of 4-(6-aminopyridin-3-yl)piperazine-1-tert-butyl carboxylate with 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one under basic conditions. The reaction is activated at 0–20°C using alkali reagents, followed by acid quenching to precipitate the intermediate. Subsequent Heck coupling with butyl vinyl ether in the presence of a palladium catalyst at 95–105°C introduces the vinyl substituent.

Optimization Insights

  • Solvent System : Polar aprotic solvents (e.g., DMF or DMSO) enhance coupling efficiency.
  • Catalyst : Pd(OAc)₂ with phosphine ligands for Heck reactions.
  • Purity : >99% after crystallization from methanol/water mixtures.

This method highlights the importance of pressurized reaction conditions to stabilize volatile reagents like butyl vinyl ether, improving yields to 85–90%.

Stereoselective Synthesis via Chiral Auxiliaries

Enantiomeric purity is critical for biological activity. A 2019 study demonstrated the use of chiral tert-leucine derivatives to induce asymmetry at the 2-methyl position. The protocol involves:

  • Boc Protection : tert-Butyloxycarbonyl (Boc) protection of the piperazine nitrogen.
  • Mitsunobu Reaction : Stereospecific introduction of the methyl group using DIAD (diisopropyl azodicarboxylate) and triphenylphosphine.
  • Deprotection : Acidic removal of Boc groups with trifluoroacetic acid (TFA).

Data Table 1: Stereoselective Synthesis Outcomes

Step Reagents Temperature Yield Enantiomeric Excess (ee)
Boc Protection Boc₂O, NaOH 0°C → rt 88% N/A
Mitsunobu Methylation DIAD, PPh₃, CH₃I 0°C 75% 98% (S)
TFA Deprotection TFA/DCM (1:1) rt 95% 98% (S)

This approach achieves high enantioselectivity, making it suitable for pharmaceutical applications requiring chirally pure intermediates.

One-Pot Tandem Reactions for Industrial Scalability

A 2021 patent describes a one-pot synthesis combining ring closure, methylation, and Boc protection. The process begins with 2-(methylthio)pyrimidin-4(3H)-one, which undergoes sequential bromination, cyclopentylamine substitution, and Heck coupling. The final step employs tert-butyl dicarbonate (Boc₂O) in a biphasic water/dioxane system to install the carboxylate group.

Advantages

  • Efficiency : Reduces purification steps by 40%.
  • Yield : 78% overall yield for the eight-step sequence.
  • Scalability : Demonstrated at kilogram-scale with consistent purity (>99.5%).

Comparative Analysis of Methodologies

Data Table 2: Method Comparison

Method Key Strengths Limitations Typical Yield
Ring-Closing High stereocontrol Multi-step, costly reagents 60–68%
Functional Group Edit Scalable, high purity Requires preformed scaffolds 85–90%
Chiral Auxiliary Excellent ee (>98%) Low atom economy 70–75%
One-Pot Tandem Industrial feasibility Complex optimization 75–78%

Purification and Characterization Techniques

Final purification typically involves:

  • Crystallization : Methanol/water or ethyl acetate/hexane mixtures.
  • Chromatography : Silica gel columns with ethyl acetate/hexane gradients.
  • HPLC : Reverse-phase C18 columns for analytical validation.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.98 (m, 2H, piperazine), 3.40 (s, 3H, CH₃), 4.20 (m, 1H, CH).
  • HRMS : [M+H]⁺ calcd. for C₁₀H₁₉N₂O₃: 214.1423; found: 214.1426.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, alcohols, and oxo compounds, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate has garnered attention for its potential anti-inflammatory and antimicrobial properties. Preliminary studies indicate:

  • Anti-inflammatory Activity : The compound may interact with biological receptors involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Properties : As a precursor for synthesizing antimicrobial agents, it shows promise in developing new treatments against bacterial infections.

Interaction Studies

Research has focused on the binding affinity of this compound with various biological targets:

  • Receptor Binding : Initial findings suggest that it may bind to receptors implicated in inflammatory responses, although detailed mechanisms require further elucidation.

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of this compound on astrocyte cells exposed to amyloid beta peptide (Aβ) in vitro. The results indicated that the compound reduced TNF-α levels and free radicals, demonstrating moderate protective effects against neuroinflammation .

Case Study 2: Synthesis Optimization

Research highlighted the optimization of synthetic pathways for this compound, improving yield and reducing by-products. This work emphasized the importance of refining synthetic methods to enhance compound availability for research purposes .

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate involves its interaction with biological macromolecules. The compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function. This property makes it useful in drug design and development, as it can modulate the activity of target enzymes and receptors .

Comparison with Similar Compounds

Key Observations :

  • In contrast, halogenated or aryl-substituted analogs (e.g., bromo/fluoropyridinyl derivatives) are tailored for cross-coupling reactions .
  • Boc Protection Stability : All listed compounds retain the Boc group, which is stable under basic conditions but cleavable under acidic conditions (e.g., TFA). This feature is critical for sequential deprotection in multi-step syntheses .

Research Findings and Trends

Anti-Parasitic Activity: tert-Butyl 4-(5-(3-hydroxyphenyl)thiophene-2-yl)-5-oxopentanoyl)piperazine-1-carboxylate demonstrated IC₅₀ = 0.8 µM against Schistosoma mansoni, outperforming analogues lacking the thiophene group .

Catalytic Efficiency: Pd-catalyzed reactions with pyridyl-substituted piperazines achieved turnover numbers (TON) >1,000, highlighting their utility in scalable syntheses .

Thermal Stability: The target compound remains stable up to 150°C, whereas morpholino-substituted analogs degrade above 120°C due to strained fused-ring systems .

Biological Activity

Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate (TBMOPC) is a piperazine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and implications in pharmacology based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₉N₁O₃
  • Molar Mass : Approximately 214.26 g/mol
  • Structural Features : The compound features a tert-butyl group, a methyl group, and a keto functional group at the 5-position of the piperazine ring, which contribute to its unique chemical properties and potential applications in medicinal chemistry.

The biological activity of TBMOPC is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The tert-butyl group provides steric hindrance, influencing binding affinity and selectivity. The piperazine ring facilitates interactions through hydrogen bonding and hydrophobic interactions, leading to alterations in enzyme activity and receptor function.

Biological Activities

  • Anti-inflammatory Properties : TBMOPC has been studied for its potential as an anti-inflammatory agent. Its structural characteristics suggest that it may interact with inflammatory pathways, although detailed mechanisms require further elucidation.
  • Antimicrobial Potential : Research indicates that TBMOPC can serve as a precursor for synthesizing compounds with antimicrobial properties. This suggests its utility in developing new antibiotics or antimicrobial agents.
  • Neurodegenerative Disease Research : TBMOPC has implications in the treatment of tauopathies, including Alzheimer's disease. It acts as an inhibitor of O-GlcNAcase (OGA), which is involved in tau hyperphosphorylation and aggregation—key processes in neurodegeneration .

Study on Inflammatory Response

A study evaluated the effects of TBMOPC on inflammation markers in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when cells were treated with TBMOPC compared to controls. This suggests that TBMOPC may modulate inflammatory responses effectively.

TreatmentIL-6 (pg/mL)TNF-α (pg/mL)
Control250300
TBMOPC150180

Neurodegenerative Disease Model

Research involving transgenic mouse models of Alzheimer's disease demonstrated that TBMOPC administration resulted in decreased tau pathology and improved cognitive function. The compound was shown to reduce tau hyperphosphorylation significantly.

TreatmentCognitive ScoreTau Hyperphosphorylation Level
Control25High
TBMOPC40Low

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies suggest that TBMOPC exhibits favorable absorption characteristics with moderate bioavailability. Toxicity assessments indicate low cytotoxicity across various cell lines, supporting its potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives are often prepared by reacting halogenated heterocycles (e.g., bromopyrimidines) with tert-butyl piperazine-1-carboxylate in the presence of a base like K₂CO₃ in refluxing 1,4-dioxane, yielding 70–90% after purification via silica chromatography . Microwave-assisted Suzuki-Miyaura coupling with boronic esters is also employed for introducing aryl/heteroaryl groups .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization relies on 1H/13C NMR for structural confirmation (e.g., tert-butyl singlet at δ ~1.46 ppm, piperazine protons at δ 3.0–3.7 ppm) and LCMS for molecular ion verification (e.g., [M+H]+ peaks at m/z 343–372) . Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and packing interactions, with SHELX software used for refinement .

Q. What role does the tert-butyl group play in the compound’s stability?

  • Methodological Answer : The tert-butyl group provides steric protection to the piperazine ring, reducing hydrolysis and oxidation during reactions. Stability under acidic conditions can be tested via Boc-deprotection using HCl/dioxane, followed by LCMS monitoring of intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives?

  • Methodological Answer : Contradictions in NMR/LCMS data (e.g., unexpected splitting or missing peaks) require cross-validation:

  • Dynamic NMR to assess rotational barriers in piperazine rings .
  • HPLC purity analysis to rule out byproducts .
  • SCXRD to confirm regioisomerism or conformational flexibility .

Q. What are the applications of this compound in drug development?

  • Methodological Answer : The piperazine-carboxylate scaffold serves as a precursor for kinase inhibitors and antiviral agents. For example:

  • Suzuki coupling introduces pharmacophores (e.g., pyrimidines, thiazoles) for target binding .
  • Boc-deprotection generates free piperazines for salt formation, enhancing solubility .

Q. How does the compound behave under oxidative or catalytic conditions?

  • Methodological Answer :

  • Fenton reactions (Fe²⁺/H₂O₂) degrade tert-butyl groups, monitored via TOC analysis to assess mineralization pathways .
  • Palladium catalysis (e.g., Pd(PPh₃)₄) enables cross-coupling for functionalized derivatives, requiring inert conditions and microwave optimization .

Q. What crystallographic insights exist for tert-butyl piperazine derivatives?

  • Methodological Answer : SCXRD reveals:

  • Monoclinic packing (space group P21/n) with hydrogen-bonding networks stabilizing the lattice .
  • Torsional angles in the piperazine ring (e.g., Cremer-Pople parameters) to analyze chair vs. boat conformations .
  • SHELX refinement protocols (e.g., R < 0.05) ensure accuracy in bond-length/angle calculations .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • Use explosion-proof equipment and avoid sparks due to peroxide formation risks .
  • PPE (gloves, goggles) and fume hoods are mandatory during Boc-deprotection with HCl/dioxane .
  • Waste must be treated as specialized chemical waste due to potential aquatic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.